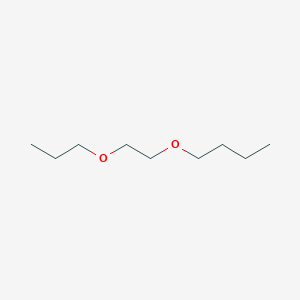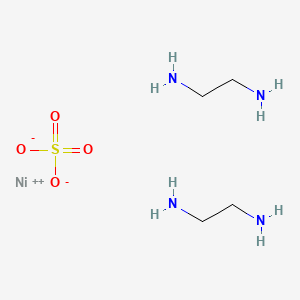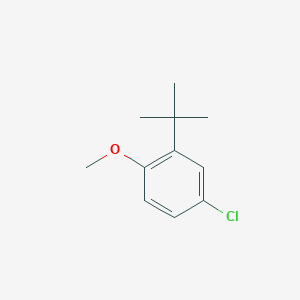
2,2'-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) is an organic compound that belongs to the class of indene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-phenylenediamine and 4,5-dimethoxyindene-1,3-dione.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Lewis acids (e.g., aluminum chloride, AlCl3), transition metal catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways: It may modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,4-Phenylene)bis(1H-indene-1,3(2H)-dione): Lacks the methoxy groups present in 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione).
2,2’-(1,4-Phenylene)bis(4-methoxy-1H-indene-1,3(2H)-dione): Contains fewer methoxy groups compared to the target compound.
Uniqueness
2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and potential applications. The methoxy groups may enhance the compound’s solubility, stability, and biological activity compared to similar compounds.
Propiedades
Número CAS |
20854-79-9 |
|---|---|
Fórmula molecular |
C28H22O8 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
2-[4-(4,5-dimethoxy-1,3-dioxoinden-2-yl)phenyl]-4,5-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C28H22O8/c1-33-17-11-9-15-21(27(17)35-3)25(31)19(23(15)29)13-5-7-14(8-6-13)20-24(30)16-10-12-18(34-2)28(36-4)22(16)26(20)32/h5-12,19-20H,1-4H3 |
Clave InChI |
FVFZOUADERDYIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C4C(=O)C5=C(C4=O)C(=C(C=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)

![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)

![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)




